molecular formula C10H9BrN2O3 B1372901 7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester CAS No. 1263378-38-6

7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester

Cat. No. B1372901
CAS RN: 1263378-38-6
M. Wt: 285.09 g/mol
InChI Key: NBZODJJSLNQRFD-UHFFFAOYSA-N
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Description

“7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester” is a compound with the CAS Number: 1263378-38-6 . It has a molecular weight of 285.1 and its IUPAC name is methyl 7-bromo-6-methoxy-1H-indazole-3-carboxylate . The compound is in the form of a grey solid .


Synthesis Analysis

Indazole-containing derivatives are important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry . Numerous methods have been developed to construct these heterocycles with better biological activities .


Molecular Structure Analysis

The molecular structure of “7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester” can be represented by the Inchi Code: 1S/C10H9BrN2O3/c1-15-6-4-3-5-8(7(6)11)12-13-9(5)10(14)16-2/h3-4H,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

The compound is in the form of a grey solid . It has a molecular weight of 285.1 and its IUPAC name is methyl 7-bromo-6-methoxy-1H-indazole-3-carboxylate .

Scientific Research Applications

Inhibitors of Human Neutrophil Elastase

Indazole derivatives, including compounds similar to “7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester”, have been identified as potential inhibitors of human neutrophil elastase, an enzyme associated with various inflammatory diseases. This application is significant in the development of therapeutic agents for conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

Antiproliferative Agents

Some indazole compounds exhibit antiproliferative activity, meaning they can inhibit the growth of neoplastic cell lines. This property is crucial for cancer research, where such compounds could be used to halt the progression of tumors by inducing a block in specific phases of the cell cycle .

Protein Kinase/Akt Inhibitors

The structure of indazole-based compounds lends itself to the creation of protein kinase inhibitors, particularly targeting the Akt pathway. This pathway is involved in cell survival and proliferation, making these inhibitors valuable for cancer treatment strategies .

Biological and Clinical Applications

Indole derivatives, which are structurally related to indazoles, have a wide range of biological and clinical applications. They are involved in plant growth (as hormones) and have pharmacological activities that could be relevant to the compound .

5. Synthesis of Active Pharmaceutical Ingredients (APIs) Indazole compounds are often used in the synthesis of APIs due to their versatile chemical structure. They can serve as building blocks for more complex molecules used in various medications .

Research Tool in Medicinal Chemistry

Due to their diverse biological activities, compounds like “7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester” are valuable tools in medicinal chemistry research. They help scientists understand molecular interactions and design new drugs .

properties

IUPAC Name

methyl 7-bromo-6-methoxy-2H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3/c1-15-6-4-3-5-8(7(6)11)12-13-9(5)10(14)16-2/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZODJJSLNQRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NNC(=C2C=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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